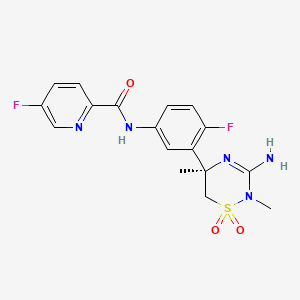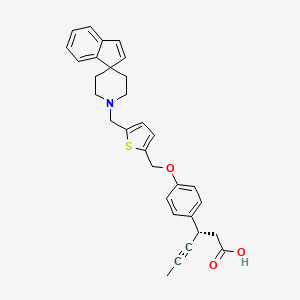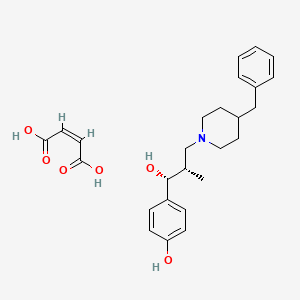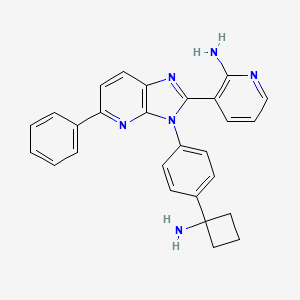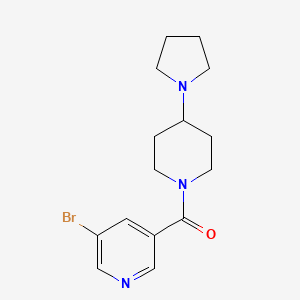
seco Rapamycin Sodium Salt
Vue d'ensemble
Description
Applications De Recherche Scientifique
Secorapamycin A monosodium has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Seco Rapamycin Sodium Salt, a nonenzyme-dependent degradation product of Rapamycin, primarily targets the mammalian target of rapamycin (mTOR) protein . The mTOR protein is a critical regulator of cellular growth and metabolism, and it plays a significant role in nutrient sensing .
Mode of Action
This compound interacts with its target, the mTOR protein, in a unique way. While it poorly activates mTOR, it mimics Rapamycin in its ability to inhibit the proteasome . This interaction leads to changes in the cellular environment, affecting various cellular processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and metabolism. By inhibiting the proteasome, this compound can affect protein degradation and synthesis, impacting this pathway and its downstream effects.
Pharmacokinetics
This compound is a degradation product of Rapamycin, resulting from ester hydration followed by dehydration . It is secreted from cells by P-glycoprotein and metabolized to a common dihydro species . These properties impact the bioavailability of the compound, influencing its distribution and elimination in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to mimic Rapamycin’s inhibition of the proteasome . This results in changes in protein degradation and synthesis, affecting cellular growth and metabolism. It’s important to note that this compound has less than 4% of the potency of rapamycin in a thymocyte proliferation assay .
Analyse Biochimique
Biochemical Properties
Seco Rapamycin Sodium Salt interacts with various biomolecules in biochemical reactions. It has less than 4% of the potency of Rapamycin in a thymocyte proliferation assay . This suggests that this compound may interact with enzymes, proteins, and other biomolecules differently than Rapamycin .
Cellular Effects
The effects of this compound on cells and cellular processes are not as potent as Rapamycin . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Despite being a degradation product of Rapamycin, this compound has a unique mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La sécorapamycine A monosodique est synthétisée par l'ouverture de cycle de la rapamycine. Ce processus implique une hydratation d'ester suivie d'une déshydratation . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) et l'éthanol .
Méthodes de production industrielle : La production industrielle de sécorapamycine A monosodique implique une fermentation à grande échelle de Streptomyces hygroscopicus pour produire de la rapamycine, suivie d'une modification chimique pour obtenir le produit de dégradation souhaité . Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions : La sécorapamycine A monosodique subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, conduisant à la formation de dérivés oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, conduisant à la formation de dérivés réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de dérivés substitués.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour garantir la spécificité et le rendement.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la sécorapamycine A monosodique .
4. Applications de la recherche scientifique
La sécorapamycine A monosodique a une large gamme d'applications de recherche scientifique, notamment :
5. Mécanisme d'action
La sécorapamycine A monosodique exerce ses effets en inhibant la voie de la cible mammalienne de la rapamycine (mTOR) . Cette voie est cruciale pour réguler la croissance, la prolifération et la survie cellulaires. Le composé se lie à la protéine 12 de liaison à la FK506 (FKBP12), formant un complexe qui inhibe l'activité de mTOR . Cette inhibition conduit à la suppression des processus cellulaires qui dépendent de la signalisation mTOR.
Comparaison Avec Des Composés Similaires
La sécorapamycine A monosodique est structurellement similaire à d'autres dérivés de la rapamycine, tels que l'ascomycine et le tricolimus . Elle est unique dans son mode d'action spécifique et sa puissance réduite par rapport à la rapamycine . L'inhibition sélective de mTOR par la sécorapamycine A monosodique entraîne moins d'effets indésirables par rapport à d'autres immunosuppresseurs .
Composés similaires :
- Rapamycine
- Ascomycine
- Tricolimus
Propriétés
IUPAC Name |
sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMSBJYMPJMFNS-OWGFPTNRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H78NNaO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


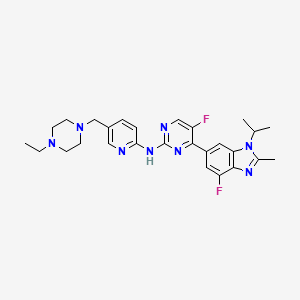
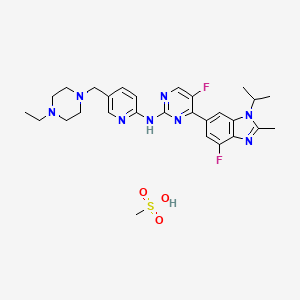
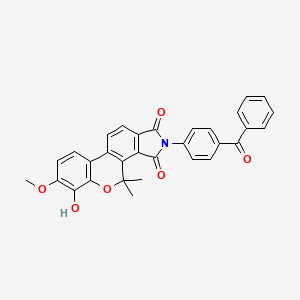
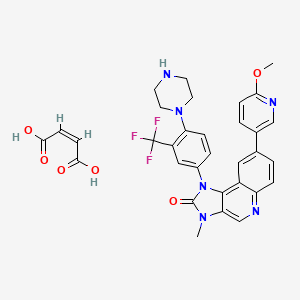


![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)
